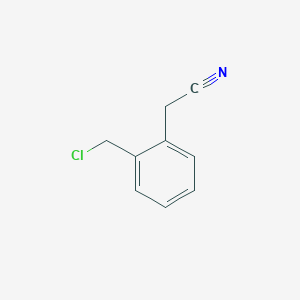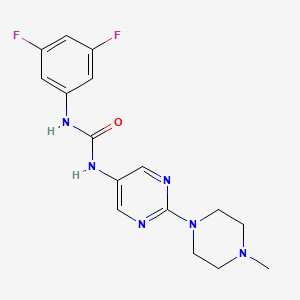
6-((5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives are novel CDK2 inhibitors that have been synthesized for cancer treatment . These compounds have shown superior cytotoxic activities against certain cell lines .
Synthesis Analysis
Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidine and pyrimidino[4,5-d][1,3]oxazine derivatives . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Molecular Structure Analysis
The molecular structure of these compounds is confirmed through molecular docking simulation. The designed compounds fit well into the CDK2 active site through essential hydrogen bonding .Chemical Reactions Analysis
The reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by the addition of a base affords pyrimidino[4,5-d][1,3]oxazines .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are determined through in silico ADMET studies and drug-likeness studies using a Boiled Egg chart .Applications De Recherche Scientifique
Chemical Synthesis and Modification
The compound is primarily involved in the synthesis and modification of various heterocyclic systems. For instance, it has been used in the preparation of derivatives such as 6-phenyl-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one, which can be further converted into fused 1,2,4-triazoles. This process involves reactions like cyclization and hydrazino derivative formation, highlighting its role in generating complex chemical structures (Golec, Scrowston, & Dunleavy, 1992). Moreover, the compound is involved in reactions with hydrazonoyl chlorides, leading to the creation of regioselective 1,2,4-triazolo[4,3-a]pyrimidine derivatives, underlining its versatility in chemical synthesis (Hassan, 2006).
Antimicrobial Studies
This compound has been a part of studies exploring antimicrobial activities. For example, its derivatives were examined for their efficacy against microbes like Staphylococcus aureus, Escherichia coli, and Bacillus subtilis, showcasing its potential in antibacterial applications (Vlasov et al., 2015). Similarly, novel heteroannulated compounds containing chromenopyridopyrimidines, synthesized from derivatives of this compound, were evaluated for their inhibitory effects on microorganisms, further emphasizing its relevance in antimicrobial research (Allehyani, 2022).
Antitumor Activities
Compounds derived from this chemical have been assessed for antitumor properties. For instance, thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, synthesized from its base structure, underwent preliminary evaluation for antitumor activities, indicating its potential in cancer research (Hafez & El-Gazzar, 2017). This is corroborated by another study where novel quinazolinedione derivatives, synthesized from similar bases, showed significant potency against human cancer cell lines, highlighting the compound's importance in the development of potential anticancer agents (Al-Romaizan, Ahmed, & Elfeky, 2019).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
6-[[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN5O3S/c22-14-8-6-13(7-9-14)17(28)12-31-21-26-25-18(27(21)16-4-2-1-3-5-16)10-15-11-19(29)24-20(30)23-15/h1-9,11H,10,12H2,(H2,23,24,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRRSETDCEHPCEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)C3=CC=C(C=C3)Cl)CC4=CC(=O)NC(=O)N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(Dimethylamino)methyl]benzoic Acid](/img/structure/B2818489.png)

![(5-Bromopyridin-3-yl)-[4-[(6-tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2818492.png)
![N-[2-(4-chlorophenyl)ethyl]-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)
![5-Amino-1-[(3,4-dichlorophenyl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B2818495.png)
![1-[4-(4-Hydroxy-4-phenylazepane-1-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2818497.png)


![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(3,3-difluorocyclobutyl)methanone](/img/structure/B2818502.png)

![1-(4-methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2818506.png)
![N-(4-bromophenyl)-2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2818508.png)
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,5-dichlorobenzamide hydrochloride](/img/structure/B2818509.png)
